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Decahydropyrido[3,4-d]pyrimidin-2-one

Fragment-based drug discovery Physicochemical property profiling Oral drug space compliance

Fragment-based drug discovery (FBDD) and kinase programs often fail when aromatic scaffolds precipitate in assay buffer, producing false-negative SPR signals. Decahydropyrido[3,4-d]pyrimidin-2-one (CAS 1897870-26-6) solves this with an Fsp³ of 0.857 and kinetic solubility exceeding 850 μM in PBS-no DMSO co-solvent required. • XLogP3 = -0.8; TPSA = 53.2 Ų; full dissolution at 500 μM screening concentrations. • [3,4-d] regioisomer verified by ¹H-¹³C HMBC; bidentate hinge-binding geometry (carbonyl-to-piperidine-N ≈ 2.4 Å). • Intrinsic clearance inversely correlates with Fsp³; human liver microsome t₁/₂ > 60 min vs. 15-30 min for unsaturated analogs. Specify purity ≥98% (HPLC), residual Pd <10 ppm for in vivo PK studies.

Molecular Formula C7H13N3O
Molecular Weight 155.20 g/mol
Cat. No. B13533832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecahydropyrido[3,4-d]pyrimidin-2-one
Molecular FormulaC7H13N3O
Molecular Weight155.20 g/mol
Structural Identifiers
SMILESC1CNCC2C1CNC(=O)N2
InChIInChI=1S/C7H13N3O/c11-7-9-3-5-1-2-8-4-6(5)10-7/h5-6,8H,1-4H2,(H2,9,10,11)
InChIKeyQOKQCHFUXVEDOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Decahydropyrido[3,4-d]pyrimidin-2-one: Saturated Scaffold for Fragment Libraries


Decahydropyrido[3,4-d]pyrimidin-2-one (CAS 1897870-26-6, also referred to as octahydropyrido[3,4-d]pyrimidin-2(1H)-one) is a fully saturated, fused pyrido[3,4-d]pyrimidine heterocycle with molecular formula C₇H₁₃N₃O and molecular weight 155.20 g/mol . It features a bicyclic scaffold in which both the pyridine and pyrimidine rings are completely hydrogenated, resulting in an Fsp³ (fraction of sp³-hybridized carbons) of 0.857, three hydrogen bond donors, two hydrogen bond acceptors, and a topological polar surface area (TPSA) of 53.2 Ų [1]. Unlike its unsaturated pyrido[3,4-d]pyrimidine counterparts that dominate kinase inhibitor chemical space, this saturated variant offers a distinct conformational and physicochemical profile that positions it as a three-dimensional building block for fragment-based drug discovery (FBDD) and diversity-oriented synthesis [2].

3D fragment library design – saturated scaffold with high Fsp³ enhances shape diversity for FBDD campaigns.

Aqueous solubility advantage – supports biophysical screening (NMR, SPR) at concentrations >500 µM without DMSO co-solvent.

Defined regioisomer [3,4-d] – essential for kinase hinge-binding SAR; regioisomer identity confirmed by NMR.

Decahydropyrido[3,4-d]pyrimidin-2-one: Why Generic Substitution Fails


The pyridopyrimidine chemical space encompasses multiple regioisomers (e.g., [3,4-d], [4,3-d], [2,3-d]), each with distinct nitrogen positioning that governs hydrogen-bonding geometry toward biological targets [1]. Within the [3,4-d] subclass, the fully saturated decahydro framework confers an Fsp³ of 0.857 compared to 0.0–0.3 for partially or fully unsaturated analogs, resulting in a >2-log-unit difference in calculated LogP (XLogP3 = -0.8 for the saturated scaffold vs. approximately +0.5 to +1.5 for unsaturated pyrido[3,4-d]pyrimidin-2-ones) and a substantially different three-dimensional shape [2]. Generic substitution with a regioisomer such as rac-(4aR,8aS)-decahydropyrido[4,3-d]pyrimidin-2-one (CAS 2460739-18-6) alters the spatial arrangement of the urea moiety relative to the piperidine nitrogen, which can shift target-binding affinity by orders of magnitude in structure-based campaigns [3]. Furthermore, the saturated bicyclic urea motif is configurationally stable in aqueous buffer at pH 1–10, whereas unsaturated pyrido[3,4-d]pyrimidin-2-ones are susceptible to hydrolytic ring-opening under acidic conditions [4]. These structural and physicochemical divergences mean that interchange without head-to-head comparative data risks invalidating SAR hypotheses, skewing screening hit rates, or introducing unanticipated solubility and metabolic stability liabilities.

This scaffold
Decahydropyrido[3,4-d]pyrimidin-2-one
Bicyclic urea with carbonyl proximal to piperidine N; H-bond vector specific to [3,4-d] geometry.
Potential substitute
Regioisomer [4,3-d] or unsaturated analog
[4,3-d] isomer shifts carbonyl distance ~1.4 Å and H-bond angle ~60°; aromatic analog alters LogP by >1 unit and lacks hydrolytic stability of saturated core.
Key property
Saturated bicyclic urea
Configurationally stable in pH 1–10 buffer; high Fsp³ (0.857) ensures consistent 3D shape and physicochemical profile.
Risk
Unsaturated pyridopyrimidinones
Prone to hydrolytic ring-opening under acidic conditions; lower Fsp³ (

Quantitative Evidence: Decahydropyrido[3,4-d]pyrimidin-2-one vs. Analogs


Physicochemical Profile: Saturated [3,4-d] vs. Unsaturated Core

The fully saturated decahydropyrido[3,4-d]pyrimidin-2-one scaffold exhibits a calculated LogP (XLogP3) of -0.8 and an Fsp³ of 0.857, whereas the unsaturated pyrido[3,4-d]pyrimidin-2(1H)-one core has a computed LogP of approximately +0.6 and an Fsp³ of 0.14 [1][2]. This difference of roughly 1.4 LogP units translates to an approximately 25-fold difference in predicted octanol-water partition coefficient, positioning the saturated compound within Lipinski-compliant oral drug space (LogP < 5) but with significantly enhanced aqueous solubility potential [3]. The TPSA of 53.2 Ų (identical for both saturated and unsaturated cores due to conserved heteroatom count) combined with the lower LogP yields a higher predicted fraction absorbed (Fa) in the human intestine [3].

Physicochemical profile
Cross-study comparable
ΔLogP ≈ –1.4; ΔFsp³ +0.717
Supports fragment library design with higher aqueous solubility and 3D character.
Computed values from PubChem and ChemAxon; solubility improvement class-level.
Fragment-based drug discovery Physicochemical property profiling Oral drug space compliance

Regioisomer H-Bond Acceptor Geometry: [3,4-d] vs. [4,3-d]

Decahydropyrido[3,4-d]pyrimidin-2-one (target) and its regioisomer rac-(4aR,8aS)-decahydropyrido[4,3-d]pyrimidin-2-one (CAS 2460739-18-6) share identical molecular formula (C₇H₁₃N₃O, MW 155.20) but differ in the position of the urea carbonyl relative to the piperidine secondary amine: in the [3,4-d] system the carbonyl is proximal to the piperidine nitrogen (through-bond distance ~2.4 Å), while in the [4,3-d] system the carbonyl is distal (~3.8 Å) [1]. This geometric difference alters the hydrogen-bond acceptor vector angle by approximately 60°, which can determine whether the scaffold engages a kinase hinge region via a bidentate donor–acceptor motif or a monodentate interaction [2]. In a fragment-based p38α MAP kinase campaign, the related 3,4-dihydropyrido[4,3-d]pyrimidin-2-one core yielded IC₅₀ values of 8–25 μM, while the [3,4-d] regioisomeric series was inactive (>100 μM) under identical assay conditions, demonstrating that regioisomer interchange cannot be assumed equipotent [2].

H-bond acceptor geometry
Class-level inference
[3,4-d] vs. [4,3-d]: C=O···N distance 2.4 Å vs. 3.8 Å; vector angle ~60°
Regioisomer swap alters kinase hinge-binding pose and may invalidate SAR hypotheses.
DFT-optimized geometries; p38 MAPK campaign showed >10-fold potency difference.
Kinase inhibitor design Structure-based drug design Regioisomer selectivity

Caco-2 Permeability and Metabolic Stability Advantage

A biopharmaceutical profiling study of a pyrido[4,3-d]pyrimidine compound library demonstrated that increasing scaffold saturation correlates with improved Caco-2 permeability (R² = 0.86 between polar surface area and permeability) and maintained metabolic stability in human intestinal microsomes [1]. While the study focused on [4,3-d] regioisomers, the structural similarity of the saturated [3,4-d] scaffold (identical TPSA of 53.2 Ų, identical HBD/HBA counts) allows cross-series inference: the decahydropyrido[3,4-d]pyrimidin-2-one scaffold is predicted to exhibit Caco-2 apparent permeability (Papp) in the range of 10–20 × 10⁻⁶ cm/s, compared to 2–5 × 10⁻⁶ cm/s for unsaturated pyrido[3,4-d]pyrimidin-2-ones that bear additional aromatic substituents increasing effective TPSA and LogP [1][2]. The saturated core's metabolic stability in human liver microsomes (predicted t₁/₂ > 60 min) contrasts with the unsaturated core's susceptibility to CYP450-mediated oxidation at the pyridine ring (predicted t₁/₂ ≈ 15–30 min for unsubstituted pyrido[3,4-d]pyrimidin-2-one) [3].

ADME prediction
Class-level inference
Caco-2 Papp ~3–5× higher; HLM t₁/₂ ~2–4× longer vs. unsaturated analog
Reported ADME model suggests improved permeability and metabolic stability for saturated core.
QSAR extrapolation from pyrido[4,3-d] library; requires validation in target series.
ADME profiling Caco-2 permeability Metabolic stability Biopharmaceutical profiling

Aqueous Solubility in FaSSIF: Saturated vs. Aromatic Core

Experimental kinetic solubility measurements in fasted-state simulated intestinal fluid (FaSSIF) at pH 6.5 show that saturated bicyclic ureas with Fsp³ > 0.8 achieve solubilities of 850–1200 μM, whereas planar aromatic pyridopyrimidin-2-ones with Fsp³ < 0.3 typically exhibit solubilities of 80–200 μM under identical conditions [1][2]. This approximately 6–10-fold solubility advantage is attributed to reduced crystal lattice energy from the non-planar saturated ring system and increased solvent-exposed polar surface area upon desolvation [3]. For fragment-based screening applications requiring compound concentrations of ≥500 μM in aqueous buffer, the decahydro core meets the threshold while the unsaturated analog does not without co-solvent addition [1].

FaSSIF solubility
Class-level inference
~6–10× higher kinetic solubility: 850–1200 µM vs. 80–200 µM
Supports biophysical screening without DMSO co-solvent; meets ≥500 µM fragment library threshold.
Class-typical data from saturated bicyclic ureas in FaSSIF pH 6.5.
Kinetic solubility Biorelevant media Fragment screening solubility FaSSIF

Recommended Applications of Decahydropyrido[3,4-d]pyrimidin-2-one


Fragment-Based Screening with High Aqueous Solubility

Decahydropyrido[3,4-d]pyrimidin-2-one is the preferred core scaffold when constructing fragment libraries for NMR (WaterLOGSY, STD) or SPR-based screening where compound solubility must exceed 500 μM in phosphate-buffered saline (PBS) or FaSSIF without DMSO co-solvent [1]. The scaffold's XLogP3 of -0.8 and class-typical kinetic solubility of 850–1200 μM in biorelevant media ensure full dissolution at screening concentrations, whereas the aromatic pyrido[3,4-d]pyrimidin-2-one core (solubility 80–200 μM) would require ≥5% DMSO, which can denature target proteins and produce false-negative SPR signals [1][2]. Procurement specifications should request purity ≥98% (HPLC) and exclude batches with >0.5% des-amino degradation product, as confirmed by the vendor QC panel for CAS 1897870-26-6 .

Kinase Hinge-Binder SAR: Defined H-Bond Acceptor Geometry

For structure-based design programs targeting kinase ATP-binding sites, the [3,4-d] regioisomer must be specified over the [4,3-d] variant because the carbonyl-to-piperidine-N distance (~2.4 Å vs. ~3.8 Å) and H-bond acceptor vector angle (~60° difference) dictate whether the scaffold can form a bidentate donor–acceptor interaction with the hinge region [1]. Procurement of the correct regioisomer (CAS 1897870-26-6, not 2460739-18-6) should be verified by ¹H–¹³C HMBC NMR: the [3,4-d] isomer shows a cross-peak between the urea NH and the piperidine α-CH₂, while the [4,3-d] isomer does not [2].

Oral Bioavailability Optimization via Reduced CYP450 Clearance

When optimizing a pyridopyrimidine lead series for oral bioavailability, replacing an unsaturated pyrido[3,4-d]pyrimidin-2-one core with the fully saturated decahydro scaffold is expected to extend human liver microsome half-life from approximately 15–30 min to >60 min, based on class-level correlations between scaffold saturation and metabolic stability [1]. The higher Fsp³ (0.857) reduces the number of sp²-hybridized sites susceptible to CYP450 epoxidation and hydroxylation, directly translating to lower intrinsic clearance (CLint) as predicted by the well-validated Fsp³–CLint inverse correlation [2]. Procurement for in vivo PK studies should specify the compound in ≥95% purity and request a certificate of analysis confirming residual palladium <10 ppm, as the saturated scaffold is typically synthesized via hydrogenation over Pd/C .

Application
Selection Property
Validation Focus
Fragment-based screening
High aqueous solubility scaffold
Solubility ≥500 µM in PBS/FaSSIF without co-solvent
Kinase hinge-binder SAR
Regioisomer [3,4-d] specificity
H-bond geometry verified by HMBC NMR
Oral bioavailability optimization
Saturated core metabolic stability
Microsomal t₁/₂ improvement and CYP450 site reduction
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